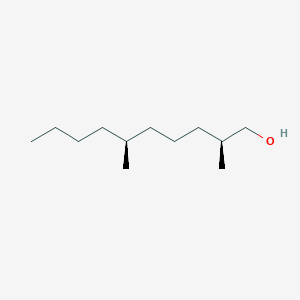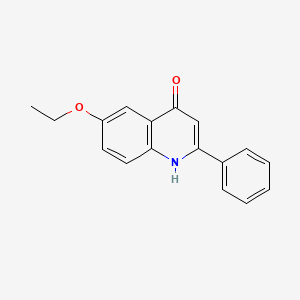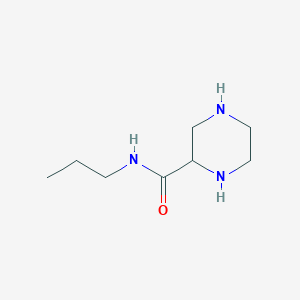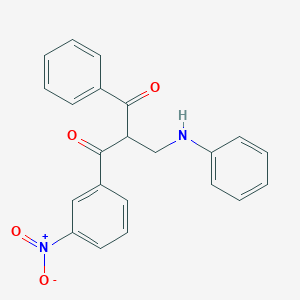![molecular formula C7H9NO B12599335 [(1R)-3-Oxocyclopentyl]acetonitrile CAS No. 909564-94-9](/img/structure/B12599335.png)
[(1R)-3-Oxocyclopentyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-3-Oxocyclopentyl]acetonitrile is an organic compound with a unique structure that includes a cyclopentane ring with a ketone group at the 3-position and an acetonitrile group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-3-Oxocyclopentyl]acetonitrile typically involves the reaction of cyclopentanone with acetonitrile under specific conditions. One common method is the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, forming a nucleophilic cyanomethyl anion. This anion then attacks the carbonyl carbon of cyclopentanone, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction efficiency and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[(1R)-3-Oxocyclopentyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[(1R)-3-Oxocyclopentyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s derivatives may lead to the development of new drugs with therapeutic effects.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which [(1R)-3-Oxocyclopentyl]acetonitrile exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition, while the ketone group can participate in various carbonyl chemistry reactions. These interactions are facilitated by the compound’s electronic structure and the presence of reactive functional groups.
Comparación Con Compuestos Similares
[(1R)-3-Oxocyclopentyl]acetonitrile can be compared with other similar compounds such as:
Cyclopentanone: Lacks the nitrile group, making it less versatile in certain synthetic applications.
Acetonitrile: A simpler nitrile compound without the cyclopentane ring, used primarily as a solvent.
Cyclopentylamine: Contains an amine group instead of a nitrile, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopentane ring with both a ketone and a nitrile group, providing a versatile platform for various chemical transformations.
Propiedades
Número CAS |
909564-94-9 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
2-[(1R)-3-oxocyclopentyl]acetonitrile |
InChI |
InChI=1S/C7H9NO/c8-4-3-6-1-2-7(9)5-6/h6H,1-3,5H2/t6-/m1/s1 |
Clave InChI |
UJOOHJUERITCGI-ZCFIWIBFSA-N |
SMILES isomérico |
C1CC(=O)C[C@H]1CC#N |
SMILES canónico |
C1CC(=O)CC1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)

![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)



![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)

![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)

![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)
![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)

